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Compound of Interest

Compound Name: 1,3,5-Triacetylbenzene

Cat. No.: B188989 Get Quote

Introduction

1,3,5-Triacetylbenzene is a symmetrical aromatic ketone that serves as a versatile building

block in organic synthesis, particularly in the construction of metal-organic frameworks (MOFs),

covalent organic frameworks (COFs), and complex molecular architectures. Its C3 symmetry

and reactive acetyl groups make it an ideal precursor for creating well-defined, porous

materials and supramolecular structures. This document provides a detailed, step-by-step

protocol for the synthesis of 1,3,5-triacetylbenzene in a research laboratory setting, based on

the well-established procedure published in Organic Syntheses.

Reaction Scheme

The synthesis involves a base-catalyzed condensation of acetone and ethyl formate to form an

intermediate, acetylacetaldehyde, which then undergoes an acid-catalyzed trimerization to

yield 1,3,5-triacetylbenzene.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 1,3,5-
triacetylbenzene.
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Parameter Value Notes

Reagents

Sodium 69 g (3.0 gram-atoms) Freshly cut.

Xylene (dry) 400 mL
Used to prepare powdered

sodium.

Absolute Ethanol 138 g / 175 mL (3.0 moles)
Added to form sodium

ethoxide.

Anhydrous Ether ~2.7 L total
Used as a solvent and for

washing.

Acetone (dry) 174 g / 220 mL (3.0 moles)

Dried over calcium sulfate and

distilled from phosphorus

pentoxide for best results.[1]

Ethyl Formate (dry) 222 g / 241 mL (3.0 moles)
Dried over calcium sulfate and

distilled for best results.[1]

Acetic Acid As needed To acidify the aqueous extract.

Norit (Activated Carbon) 2 g
For decolorizing during

recrystallization.

Reaction Conditions

Sodium Ethoxide Formation Gentle reflux (6 hours)

Condensation Reaction
Gentle reflux (2 hours addition,

2 hours stir)

Trimerization (Acidification)
50°C (2 hours), then RT (48

hours)

Warming promotes the

reaction, followed by

crystallization at room

temperature.[1]

Yield & Product

Crude Product Yield 84–94 g (41–46%) Yellow crystalline solid.[1]

Purified Product Yield 62–79 g (30–38%) Shiny white crystals after

recrystallization from ethanol.
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[1]

Melting Point (Purified) 162–163°C
A key indicator of product

purity.[1]

Experimental Protocols
This protocol is adapted from the procedure published in Organic Syntheses, Coll. Vol. 3, p.829

(1955); Vol. 28, p.98 (1948).

Materials and Reagents:

Sodium metal

Xylene, anhydrous

Absolute Ethanol

Diethyl ether, anhydrous

Acetone, anhydrous

Ethyl formate, anhydrous

Acetic acid, glacial

Norit (activated carbon)

Deionized water

Calcium chloride (for drying tubes)

Equipment:

5 L three-necked round-bottomed flask

1 L round-bottomed flask

Hershberg stirrer (or efficient mechanical stirrer)
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Reflux condenser

500 mL dropping funnel

Steam bath or heating mantle

Ice bath

Buchner funnel and filter flask

Steam-heated funnel (optional, but recommended)[1]

Standard laboratory glassware

Procedure:

Part A: Preparation of Powdered Sodium and Sodium Ethoxide

Safety Note: Handle sodium metal with extreme care. It reacts violently with water and can

ignite in air. All glassware must be thoroughly dried, and the reaction should be conducted

under an inert atmosphere if possible, although the original procedure uses calcium chloride

tubes.

In a 1 L round-bottomed flask, add 400 mL of dry xylene and 69 g (3.0 gram-atoms) of

freshly cut sodium.[1]

Heat the mixture on a steam bath until the sodium is completely melted. Stopper the flask

with a rubber stopper and, using appropriate personal protective equipment (tongs, thick

gloves), shake vigorously to disperse the molten sodium into a fine powder.[1] Allow the flask

to cool completely.

Transfer the cooled contents to a 5 L three-necked flask. Decant the xylene.

Wash the powdered sodium by adding 100 mL of anhydrous ether, swirling, and decanting.

Repeat this wash once more.[1]

Add 1 L of anhydrous ether to the flask. Equip the flask with a Hershberg stirrer, a reflux

condenser, and a 500 mL dropping funnel. Protect the condenser and funnel from
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atmospheric moisture with calcium chloride tubes.[1]

Place 138 g (175 mL, 3.0 moles) of absolute ethanol into the dropping funnel. While stirring

the ether-sodium suspension, add the ethanol dropwise at a rate that maintains a gentle

reflux.[1]

After the ethanol addition is complete, continue to stir and reflux the mixture for 6 hours to

ensure complete formation of sodium ethoxide.[1]

Part B: Condensation and Trimerization

Dilute the reaction mixture with an additional 1.5 L of anhydrous ether.[1]

In the dropping funnel, prepare a mixture of 174 g (220 mL, 3.0 moles) of dry acetone and

222 g (241 mL, 3.0 moles) of dry ethyl formate.[1]

Add this mixture to the stirred sodium ethoxide suspension over a period of 2 hours. The

reaction is exothermic and should be controlled to maintain a gentle reflux.[1]

After the addition is complete, continue stirring for an additional 2 hours. The mixture may

become thick; if stirring becomes difficult, more anhydrous ether can be added.[1]

Work-up: This step should be performed rapidly to minimize oxidation of the intermediate.[1]

Transfer the reaction mixture to a large separatory funnel and extract with five 1 L portions of

water.[1]

Combine the aqueous extracts and add glacial acetic acid until the solution is acidic to litmus

paper.

Gently warm the acidified solution to 50°C on a steam bath and maintain this temperature for

2 hours.[1]

Allow the solution to stand at room temperature for 48 hours, during which time the crude

1,3,5-triacetylbenzene will crystallize as a yellow solid.[1]

Part C: Purification
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Collect the crude yellow crystals by vacuum filtration using a Buchner funnel. The expected

yield is 84–94 g.[1]

Recrystallize the crude product from hot ethanol. Use approximately 18 mL of ethanol per

gram of crude product.[1]

Dissolve the solid in the boiling ethanol, add 2 g of Norit (activated carbon), and heat for a

few more minutes.

Filter the hot solution through a pre-heated or steam-heated funnel to remove the Norit and

prevent premature crystallization.[1]

Cool the filtrate in an ice bath to induce crystallization.

Collect the purified, shiny white crystals of 1,3,5-triacetylbenzene by vacuum filtration.

Dry the crystals in a desiccator. The final yield of the pure product is typically between 62–79

g (30–38%), with a melting point of 162–163°C.[1]

Experimental Workflow Diagram
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Caption: Workflow for the synthesis of 1,3,5-triacetylbenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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